2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate
Description
2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate is an azo-linked compound featuring a benzoate ester core conjugated to a substituted pyridinone ring. The ethoxy-2-oxoethyl ester group at the benzoate position and the cyano, hydroxy, and methyl substituents on the pyridinone moiety define its structural uniqueness. Its azo linkage implies possible applications in pharmaceuticals or dyes, though specific uses require further validation.
Properties
CAS No. |
72614-76-7 |
|---|---|
Molecular Formula |
C19H18N4O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O6/c1-4-28-15(24)10-29-19(27)12-5-7-13(8-6-12)21-22-16-11(2)14(9-20)17(25)23(3)18(16)26/h5-8,25H,4,10H2,1-3H3 |
InChI Key |
QGAZVOJPGPDXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(N(C2=O)C)O)C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate involves several steps. One common method includes the diazotization of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridine followed by coupling with ethyl 4-aminobenzoate. The reaction conditions typically involve acidic media and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoate ester moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Properties
One of the notable applications of this compound is its role as an intermediate in the synthesis of azilsartan, an effective angiotensin II receptor antagonist. Azilsartan is utilized in the treatment of hypertension, showcasing the compound's potential in cardiovascular therapeutics. The synthesis involves converting 2-Ethoxy-2-oxoethyl derivatives into azilsartan through a series of chemical reactions, including cyclization and saponification processes .
2. Antioxidant Activity
Research indicates that derivatives of 2-Ethoxy-2-oxoethyl compounds exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in developing therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases .
Materials Science Applications
1. Dye and Pigment Development
The azo group present in the compound makes it suitable for applications in dye chemistry. Azo compounds are widely used as dyes due to their vibrant colors and stability. The specific structural features of 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate can be exploited to create novel dyes with enhanced properties for textiles and coatings.
2. Polymer Chemistry
In polymer science, this compound can serve as a monomer or an additive to modify the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials with specific performance characteristics .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound's unique chemical structure allows it to be used as a standard or reference material in chromatographic analyses. Its distinct spectral properties make it suitable for use in High Performance Liquid Chromatography (HPLC) methods for quantifying related compounds in various matrices .
2. Spectroscopic Studies
Due to its structural features, including the azo group and benzoate moiety, this compound is also useful in spectroscopic studies. It can be employed in UV-visible spectroscopy to understand electronic transitions and molecular interactions within different environments .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with enzymes and other proteins. The benzoate ester moiety can be hydrolyzed to release benzoic acid, which has various biological activities . The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The compound shares structural homology with azo-benzoate derivatives, particularly 2-(2-methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate (CAS 49744-26-5, ). Key differences include:
Ester Group : The target compound’s ethoxy-2-oxoethyl group (C3H5O3) contrasts with the methoxyethoxyethyl chain (C5H11O3) in ’s analog. This difference likely impacts solubility and metabolic stability, as longer ether chains (e.g., methoxyethoxy) enhance hydrophilicity .
Pyridinone Substituents: The target compound has a 1,4-dimethyl group, whereas the analog in features a 1-ethyl group. Steric and electronic effects from alkyl substituents may influence binding affinity in therapeutic contexts.
Data Table: Comparative Properties
Biological Activity
2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate (CAS No. 72614-76-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 398.37 g/mol. The structure includes an azo linkage and a pyridine derivative, which are often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The process can include the formation of the azo bond through diazotization followed by coupling with benzoic acid derivatives. However, specific synthetic routes are often proprietary and not publicly available due to patent restrictions.
Antioxidant Properties
Compounds with hydroxyl groups in their structure often exhibit antioxidant activities. The presence of the hydroxy group in this compound suggests potential free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases.
Antitumor Activity
Studies on related compounds have shown promising results in antitumor activity. For example, some azo compounds have demonstrated cytotoxic effects against cancer cell lines. The exact mechanism often involves apoptosis induction and inhibition of cell proliferation.
Case Studies
-
Antimicrobial Evaluation
A study evaluating the antimicrobial properties of similar azo compounds found that they exhibited significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for various strains, indicating potential utility in developing new antimicrobial agents. -
Antioxidant Studies
In vitro assays demonstrated that related compounds could scavenge free radicals effectively. For instance, a study reported that certain pyridine derivatives had IC50 values indicating substantial antioxidant capacity, suggesting that 2-Ethoxy-2-oxoethyl 4-[...] may possess similar properties. -
Cytotoxicity Assays
Compounds with structural similarities have been tested against various cancer cell lines, showing IC50 values in the micromolar range. These findings support further investigation into the antitumor potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions enhance azo coupling efficiency?
- Methodological Answer : The synthesis involves diazotization of the pyridinone precursor followed by azo coupling with the benzoate ester. Key parameters include pH control (5–7) to stabilize the diazonium intermediate, temperature (0–5°C for diazotization), and solvent choice (DMF or aqueous/organic biphasic systems). Catalysts like sodium hydride (NaH) can improve coupling efficiency, as shown in analogous azo compound syntheses . Reaction progress should be monitored via TLC or in-situ UV-Vis spectroscopy to track azo bond formation .
Q. How can the structure of this compound be confirmed using analytical techniques?
- Methodological Answer :
- Elemental Analysis (CHN) : Validate molecular formula by comparing experimental vs. theoretical C, H, N percentages .
- UV-Vis Spectroscopy : Characterize the azo chromophore (λmax ~400–500 nm) and assess conjugation effects from substituents .
- NMR (¹H/¹³C) : Identify protons on the pyridinone ring (downfield shifts due to electron-withdrawing groups) and ester/ethoxy signals. Use DEPT-135 for carbon assignment .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Due to potential polarity variations, use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). For large-scale purification, explore membrane separation technologies (e.g., nanofiltration) to isolate target molecules from byproducts .
Advanced Research Questions
Q. How does the tautomeric equilibrium of the pyridinone ring influence spectroscopic properties and reactivity?
- Methodological Answer : The keto-enol tautomerism of the pyridinone moiety alters electron density in the azo group, affecting UV-Vis absorption and redox behavior. Investigate tautomers via:
- Variable-Temperature NMR : Detect proton exchange between tautomeric forms .
- X-ray Crystallography : Resolve tautomeric states in the solid state .
- DFT Calculations : Model energy differences between tautomers and predict spectral shifts .
Q. What are the environmental degradation pathways of this compound under UV irradiation or atmospheric conditions?
- Methodological Answer : Design photolysis experiments using simulated sunlight (Xe lamp) and analyze degradation products via LC-MS. Assess oxidative pathways (e.g., hydroxyl radical attack) using ozone chamber studies. Compare half-lives in aquatic vs. aerosol phases, referencing DOE atmospheric chemistry frameworks for pollutant fate modeling .
Q. How can computational modeling (e.g., DFT) predict electronic properties, and how do results align with experimental data?
- Methodological Answer : Perform DFT calculations to simulate HOMO-LUMO gaps, electrostatic potential maps, and absorption spectra. Validate against experimental UV-Vis and cyclic voltammetry data. Discrepancies may arise from solvent effects or excited-state dynamics; refine models using polarizable continuum models (PCM) .
Q. How can process simulation tools optimize scale-up synthesis while maintaining yield and purity?
- Methodological Answer : Use Aspen Plus or COMSOL to model reaction kinetics and heat/mass transfer. Integrate real-time process control (e.g., PID loops) for temperature/pH adjustments. Validate simulations against pilot-scale batch reactor data, referencing CRDC subclass RDF2050108 for chemical engineering design principles .
Q. How to resolve contradictions in reported degradation rates or stability data across studies?
- Methodological Answer : Conduct a systematic review of experimental variables (pH, light intensity, catalyst presence) using Gil’s methodological framework . Perform meta-analysis to identify confounding factors. Replicate conflicting studies under controlled conditions, applying DOE atmospheric chemistry protocols for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
